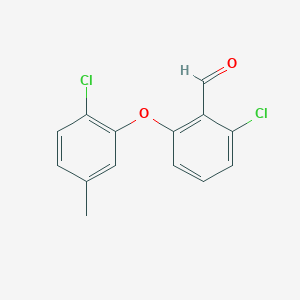

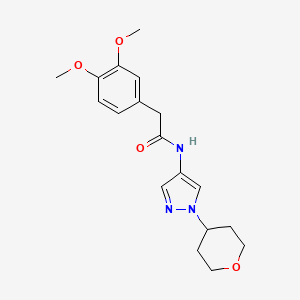

![molecular formula C15H17N5O4S B3009169 ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 869067-80-1](/img/structure/B3009169.png)

ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of triazole-pyrimidine . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound is part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of such compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety . The reaction proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .Applications De Recherche Scientifique

Synthetic Methodologies and Heterocyclic Chemistry A significant portion of the research involving Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate centers on its synthesis and application in developing new chemical entities with potential biological activities. For instance, studies have explored the synthesis of new quinazolines as potential antimicrobial agents, highlighting the reactivity of related compounds in the presence of various reactants to yield compounds with significant biological activities (Desai, Shihora, & Moradia, 2007). Furthermore, the chemistry of sym-tetrazine and related heterocyclic compounds underscores the structural diversity and potential application of these molecules in various fields, including medicinal chemistry (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Structural Analysis and X-Ray Crystallography Research into the structural elucidation of related compounds through techniques such as single-crystal X-ray crystallography offers insights into the molecular conformation, intermolecular interactions, and potential reactivity of these molecules. For example, the structure determination of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate reveals intricate details about intramolecular hydrogen bonding and its implications for stability and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antifungal and Antimicrobial Studies The exploration of new compounds for their antifungal and antimicrobial properties is another critical area of research. The synthesis and evaluation of 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates demonstrate the ongoing efforts to identify novel compounds with significant biological activities (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).

Molecular Docking and QSAR Studies Recent advances also include the use of computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) analyses to predict the biological activity of novel compounds. For instance, a series of novel compounds were synthesized and evaluated for their antitumor activity, with further QSAR studies providing insights into their potential mechanisms of action (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

Mécanisme D'action

Target of Action

It is known that similar 1,2,4-triazine derivatives have been reported as potent inhibitors targetingCYP1A1 activity . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

Based on the structure of the compound, it can be inferred that it may interact with its target through the formation ofoximes and hydrazones . The nitrogen in the compound can act as a nucleophile, reacting with the target to form an oxime in an essentially irreversible process as the adduct dehydrates .

Result of Action

Similar 1,2,4-triazine derivatives have been reported to exhibitantiviral, antibacterial, antimalarial, and anti-inflammatory activities . Therefore, it can be inferred that this compound may have similar effects, potentially leading to a reduction in inflammation or inhibition of microbial growth.

Propriétés

IUPAC Name |

ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c1-3-24-14(23)10-6-4-5-7-11(10)17-12(21)8-25-15-19-18-9(2)13(22)20(15)16/h4-7H,3,8,16H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQUSQXIWAJOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

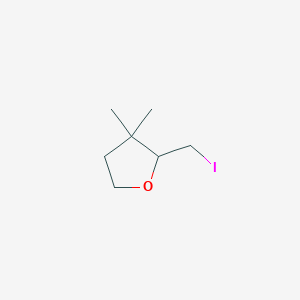

![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid](/img/structure/B3009087.png)

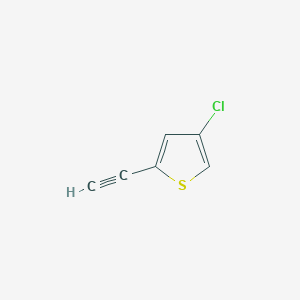

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide](/img/structure/B3009088.png)

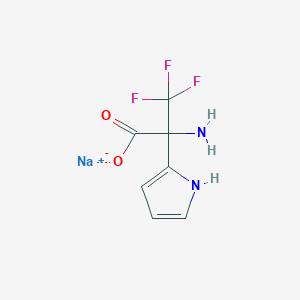

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B3009095.png)

![N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)